3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
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Overview
Description
“3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride” is a chemical compound with the CAS Number: 2243515-00-4 . It has a molecular weight of 236.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 236.06 .Scientific Research Applications
Synthesis and Functionalization
The exploration of reactions involving imidazo[4,5-c]pyridine derivatives has led to significant advancements in synthetic chemistry. For instance, İ. Yıldırım et al. (2005) detailed experimental and theoretical studies on the functionalization reactions of related pyrazole compounds, leading to the formation of imidazo[4,5-b]pyridine derivatives. This work highlights the versatility of these compounds in synthetic chemistry and their potential as building blocks for further chemical modifications İ. Yıldırım, F. Kandemirli, E. Demir, 2005.
Biological Activities
Research has also been directed towards understanding the biological activities of imidazo[4,5-c]pyridine derivatives. G. Cristalli et al. (1994) synthesized 2′-deoxyribonucleoside derivatives of 1-deazapurine, which include the 5,7-dichloro-3H-imidazo[4, 5-b]pyridine, to investigate ADA inhibitory activity. Such studies are crucial for developing novel therapeutic agents based on imidazo[4,5-c]pyridine scaffolds G. Cristalli, S. Vittori, A. Eleuteri, R. Volpini, E. Camaioni, G. Lupidi, 1994.
Chemical Properties and Applications
The chemical properties and potential applications of imidazo[4,5-c]pyridine derivatives extend beyond biological activities. For example, Manuel Alcarazo et al. (2005) discussed the imidazo[1,5-a]pyridine scaffold as a versatile architecture for stable N-heterocyclic carbenes, indicating the broad utility of imidazo[4,5-c]pyridine analogs in catalysis and material science Manuel Alcarazo, Stephen J Roseblade, Andrew R Cowley, Rosario Fernández, John M Brown, José M Lassaletta, 2005.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Imidazopyridines, in general, are known to interact with various cellular components, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
For instance, they can act as positive allosteric modulators of GABA A receptors . They can also influence the activity of enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Imidazopyridines can influence many cellular pathways. For example, they have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response and inflammation.
Result of Action
The activation of nf-kappab by imidazopyridines can lead to various cellular responses, including the regulation of immune response and inflammation .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYVNHLRPBDLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)NC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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